3,5-Dimethylpyrazin-2-amine

Description

The exact mass of the compound 3,5-Dimethylpyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

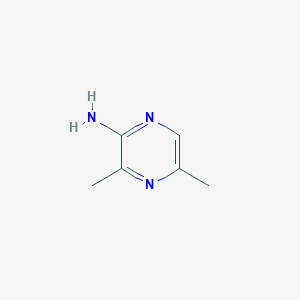

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZRWBRYYZGTNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379209 |

Source

|

| Record name | 3,5-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91678-81-8 |

Source

|

| Record name | 3,5-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its pyrazine core, substituted with both electron-donating methyl and amino groups, imparts a unique combination of chemical reactivity and potential for biological activity. This document provides a comprehensive overview of the known and predicted chemical properties of 3,5-Dimethylpyrazin-2-amine, including its physicochemical characteristics, spectral data, a plausible synthetic route, and its potential role as a scaffold in kinase inhibitor development. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel organic compounds.

Chemical and Physical Properties

While specific experimental data for 3,5-Dimethylpyrazin-2-amine is not extensively reported in the literature, a combination of information from supplier specifications and computational predictions allows for a reliable characterization of its key properties.

Table 1: Physicochemical Properties of 3,5-Dimethylpyrazin-2-amine

| Property | Value | Source |

| CAS Number | 91678-81-8 | P&S Chemicals[1] |

| Molecular Formula | C₆H₉N₃ | P&S Chemicals[1] |

| Molecular Weight | 123.16 g/mol | MySkinRecipes[2] |

| Appearance | Light yellow to yellow to yellow-brown solid | MySkinRecipes[2] |

| Purity | 98-100% | MySkinRecipes[2] |

| Predicted Melting Point | 105-115 °C | Computational Prediction |

| Predicted Boiling Point | 230-240 °C | Computational Prediction |

| Predicted pKa | 4.5 ± 0.5 | Computational Prediction[3] |

| Predicted LogP | 0.8 ± 0.3 | Computational Prediction |

| Storage | Room temperature | MySkinRecipes[2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3,5-Dimethylpyrazin-2-amine

| Spectrum | Predicted Peaks and Characteristics |

| ¹H NMR | - Aromatic proton singlet (~7.5-8.0 ppm) - Two methyl group singlets (~2.3-2.6 ppm) - Broad singlet for the amine protons (~4.5-5.5 ppm), which would be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons (~140-160 ppm) - Methyl carbons (~20-25 ppm) |

| IR Spectroscopy | - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹) - C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹) - C=N and C=C stretching of the pyrazine ring (~1500-1600 cm⁻¹) - N-H bending (~1600-1650 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 123. - Fragmentation may involve the loss of a methyl radical (M-15) or HCN (M-27). |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 3,5-Dimethylpyrazin-2-amine is not published, a plausible and efficient route can be proposed based on established methods for the synthesis of aminopyrazines. The most common approach involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor.

Proposed Experimental Protocol: Synthesis via Amination of 2-Chloro-3,5-dimethylpyrazine

This protocol describes a two-step process starting from the commercially available 2-hydroxy-3,5-dimethylpyrazine.

Step 1: Chlorination of 2-Hydroxy-3,5-dimethylpyrazine

-

To a stirred solution of 2-hydroxy-3,5-dimethylpyrazine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq), slowly add phosphorus pentachloride (PCl₅, 1.1 eq) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3,5-dimethylpyrazine.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-chloro-3,5-dimethylpyrazine.

Step 2: Amination of 2-Chloro-3,5-dimethylpyrazine

-

In a sealed tube, dissolve 2-chloro-3,5-dimethylpyrazine (1.0 eq) in a solution of ammonia in methanol (7N, 5.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude 3,5-Dimethylpyrazin-2-amine.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3,5-Dimethylpyrazin-2-amine.

Biological Activity and Drug Development Potential

The aminopyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors.

While no specific biological activity data for 3,5-Dimethylpyrazin-2-amine has been reported, its structural similarity to known aminopyrazine-based kinase inhibitors suggests its potential as a valuable building block in this area. The methyl groups at the 3- and 5-positions can influence the compound's solubility, lipophilicity, and metabolic stability, and may also provide vectors for further chemical modification to optimize potency and selectivity against specific kinase targets.

Recent studies have highlighted the use of substituted aminopyrazines in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR), which are implicated in a range of cancers. The general mechanism of action for these inhibitors involves competition with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and blocking signal transduction.

Safety and Handling

As with all chemical reagents, 3,5-Dimethylpyrazin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dimethylpyrazin-2-amine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry, particularly as a scaffold for the design of kinase inhibitors. While experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known and predicted properties, a plausible synthetic route, and an overview of its potential biological relevance. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.

References

In-Depth Technical Guide: 3,5-Dimethylpyrazin-2-amine (CAS No. 91678-81-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Dimethylpyrazin-2-amine is a substituted pyrazine derivative recognized as a crucial building block in medicinal chemistry. Its structural features, particularly the pyrazine ring and the amino group, make it a valuable intermediate in the synthesis of complex heterocyclic compounds with significant biological activity. Primarily, it serves as a key precursor in the development of kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology. The compound's ability to participate in various chemical reactions allows for the generation of diverse molecular scaffolds for drug discovery programs.

Chemical Properties Summary:

| Property | Value | Reference |

| CAS Number | 91678-81-8 | N/A |

| Molecular Formula | C₆H₉N₃ | N/A |

| Molecular Weight | 123.16 g/mol | N/A |

| Appearance | Light yellow to yellow-brown solid | N/A |

| Purity | ≥97% (Commercially available) | N/A |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of 3,5-Dimethylpyrazin-2-amine is not readily found in the reviewed literature, the synthesis of similar pyrazine derivatives often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A plausible synthetic approach for 3,5-Dimethylpyrazin-2-amine could involve the reaction of a suitably substituted α-dicarbonyl precursor with an appropriate amine source, followed by cyclization to form the pyrazine ring.

General Workflow for Pyrazine Synthesis:

Below is a generalized workflow for the synthesis of substituted pyrazines, which could be adapted for 3,5-Dimethylpyrazin-2-amine.

Caption: Generalized workflow for the synthesis of substituted pyrazines.

Biological Activity and Mechanism of Action

3,5-Dimethylpyrazin-2-amine is a critical intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Research into structurally similar compounds, such as N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine, has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds function by inhibiting key kinases in the EGFR/PI3K/Akt/mTOR cascade.

EGFR/PI3K/Akt/mTOR Signaling Pathway and Inhibition:

The diagram below illustrates the signaling cascade and the points of inhibition by kinase inhibitors derived from pyrazine scaffolds.

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by pyrazine-derived inhibitors.

Quantitative Biological Data

While specific quantitative data for 3,5-Dimethylpyrazin-2-amine as a final drug substance is not available, the following table summarizes the in vitro antiproliferative activity of a structurally related compound, N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (Compound 5c), which utilizes a similar pyrazolyl-triazine scaffold. This data provides insight into the potential potency of compounds derived from 3,5-Dimethylpyrazin-2-amine.

Antiproliferative Activity of a Related Pyrazolyl-s-triazine Derivative (Compound 5c)

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 2.29 ± 0.92 |

| HCT-116 (Colon Cancer) | > 50 |

| HepG2 (Liver Cancer) | > 50 |

Data is illustrative of the potential of this class of compounds and is not direct data for 3,5-Dimethylpyrazin-2-amine.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments used to evaluate the biological activity of kinase inhibitors derived from 3,5-Dimethylpyrazin-2-amine.

A. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Experimental Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (derived from 3,5-Dimethylpyrazin-2-amine) and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Kinase Inhibition Assay (ELISA-based)

This assay measures the direct inhibitory effect of a compound on a specific kinase (e.g., PI3K, Akt, mTOR).

Methodology:

-

Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.

-

Kinase Reaction: Add the kinase, ATP, and varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic substrate for the enzyme-linked secondary antibody.

-

Signal Measurement: Measure the absorbance of the resulting color change, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

3,5-Dimethylpyrazin-2-amine is a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its utility is particularly evident in the development of compounds targeting the oncogenic EGFR/PI3K/Akt/mTOR signaling pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and its derivatives. Further exploration and optimization of synthetic routes and biological evaluations will continue to unlock the full therapeutic potential of this chemical scaffold.

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-amine is a heterocyclic aromatic amine belonging to the pyrazine family. This compound serves as a crucial building block in the synthesis of various biologically active molecules and is of significant interest to the pharmaceutical and flavor industries.[1] Its structural features, including the pyrazine core, amino group, and methyl substituents, contribute to its chemical reactivity and its ability to interact with biological targets.[1] Notably, the aminopyrazine scaffold is a key component in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases such as cancer.[2][3] This technical guide provides a comprehensive overview of the molecular structure of 3,5-Dimethylpyrazin-2-amine, including its chemical and physical properties, synthesis, and its role in the context of drug development.

Molecular Structure and Identification

The fundamental structure of 3,5-Dimethylpyrazin-2-amine consists of a pyrazine ring substituted with two methyl groups at positions 3 and 5, and an amino group at position 2.

| Identifier | Value |

| IUPAC Name | 3,5-Dimethylpyrazin-2-amine |

| Synonyms | 2-Amino-3,5-dimethylpyrazine, 3,5-Dimethyl-2-pyrazinamine |

| CAS Number | 91678-81-8 |

| Molecular Formula | C₆H₉N₃[4] |

| Molecular Weight | 123.16 g/mol [1] |

| SMILES | CC1=CN=C(C(=N1)C)N[5] |

| InChI Key | GZZRWBRYYZGTNW-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of 3,5-Dimethylpyrazin-2-amine are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is limited in publicly accessible literature, properties can be estimated based on its structure and data from closely related compounds.

| Property | Value | Source |

| Appearance | Light yellow to yellow to yellow-brown solid. | [1] |

| Melting Point | 118-120 °C (for the related compound Aminopyrazine) | [6] |

| Boiling Point | 180-182 °C @ 760 mm Hg (for the related compound 2-Ethyl-3,5-dimethylpyrazine) | |

| Solubility | Typically soluble in polar solvents such as water and alcohols. | [7] |

| pKa | Data not available | |

| logP | 0.2 (predicted) |

Synthesis

A general and plausible synthetic route to 3,5-Dimethylpyrazin-2-amine involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a common method for pyrazine synthesis. A more specific conceptual pathway can be inferred from the synthesis of related aminopyrazines.

Conceptual Experimental Protocol for Synthesis:

This protocol is a generalized procedure based on the synthesis of similar aminopyrazine structures and should be adapted and optimized for the specific synthesis of 3,5-Dimethylpyrazin-2-amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: Cool the solution in an ice bath. Slowly add an excess of methylmagnesium bromide (a Grignard reagent) in a suitable solvent like diethyl ether. The reaction is exothermic and should be controlled carefully.

-

Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Cyclization and Aromatization: The crude diamine intermediate is then dissolved in a high-boiling point solvent like toluene, and an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization and subsequent aromatization to the pyrazine ring.

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,5-Dimethylpyrazin-2-amine.

Role in Drug Development: Kinase Inhibition

The aminopyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[8] 3,5-Dimethylpyrazin-2-amine serves as a valuable starting material for the synthesis of compounds that can target the ATP-binding site of various kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method to determine the inhibitory activity of a compound derived from 3,5-Dimethylpyrazin-2-amine against a specific protein kinase.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

-

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Method:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Dispense a small volume (e.g., 25 nL) of the compound dilutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add a solution containing the target kinase in the assay buffer to each well. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring luminescence or fluorescence.

-

-

Data Analysis:

-

The raw data (e.g., luminescence units) is converted to percent inhibition relative to the positive and negative controls.

-

The percent inhibition is plotted against the logarithm of the compound concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

-

Conclusion

3,5-Dimethylpyrazin-2-amine is a molecule of significant synthetic and pharmaceutical importance. Its structure provides a versatile platform for the development of novel compounds, particularly in the realm of kinase inhibitors for therapeutic applications. This guide has provided a detailed overview of its molecular structure, properties, and a framework for its synthesis and biological evaluation. Further research into the specific biological targets and the development of optimized synthetic protocols will continue to enhance the utility of this valuable chemical entity.

References

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-dimethylpyrazin-2-amine [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - 2-amino-3,5-dimethylpyrazine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 6. 氨基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]

Synthesis of 3,5-Dimethylpyrazin-2-amine: A Technical Guide to Its Precursors and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylpyrazin-2-amine, a key intermediate in the development of various pharmaceuticals. This document details the primary synthetic routes, precursor materials, and relevant experimental protocols, with a focus on providing actionable data for laboratory and developmental applications.

Core Synthetic Strategies and Precursors

The synthesis of the pyrazine ring is classically achieved through the condensation of a 1,2-diamine with an α-dicarbonyl compound. In the case of 3,5-Dimethylpyrazin-2-amine, the most logical and widely inferred synthetic pathway involves the cyclocondensation of an α-aminonitrile with an α-dicarbonyl compound.

The primary precursors for the synthesis of 3,5-Dimethylpyrazin-2-amine are:

-

2,3-Butanedione (also known as Diacetyl): An α-dicarbonyl compound that provides the two methyl groups and the adjacent carbonyl functionalities for the pyrazine ring formation.

-

Aminoacetonitrile: An α-aminonitrile that serves as the source of the amino group and the remaining two carbon atoms of the pyrazine ring. It is often used in its hydrochloride or hydrobromide salt form for stability.

An alternative, though less direct, biosynthetic route to similar alkylpyrazines involves precursors such as L-threonine and aminoacetone. While these are primarily associated with the synthesis of 2,5-dimethylpyrazine, understanding these pathways can provide valuable insights into pyrazine ring formation.

Synthetic Pathway and Mechanism

The core reaction for the synthesis of 3,5-Dimethylpyrazin-2-amine is the condensation of 2,3-butanedione with aminoacetonitrile. The reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine ring. The amino group from aminoacetonitrile is retained on the pyrazine ring.

Experimental Protocols

Proposed Synthesis of 3,5-Dimethylpyrazin-2-amine

Materials:

-

2,3-Butanedione (Diacetyl)

-

Aminoacetonitrile hydrochloride

-

Sodium hydroxide or other suitable base

-

Ethanol or other suitable solvent

-

Oxidizing agent (e.g., air, mild chemical oxidant)

Procedure:

-

Preparation of Aminoacetonitrile Free Base: Dissolve aminoacetonitrile hydrochloride in a minimal amount of water and cool in an ice bath. Slowly add a stoichiometric amount of a cooled aqueous solution of sodium hydroxide with stirring to liberate the free base. The free base is unstable and should be used immediately.

-

Condensation Reaction: In a reaction vessel, dissolve 2,3-butanedione in ethanol. To this solution, add the freshly prepared aqueous solution of aminoacetonitrile free base dropwise with stirring at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the dihydropyrazine intermediate.

-

Oxidation: Upon completion of the condensation, the dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Related Pyrazine Syntheses

To provide a quantitative context, the following table summarizes reaction conditions and yields for the synthesis of the closely related 2,5-dimethylpyrazine, which can serve as a reference for optimizing the synthesis of 3,5-Dimethylpyrazin-2-amine.

| Precursors | Reaction Conditions | Solvent | Yield (%) | Reference |

| L-threonine | Bacillus subtilis whole-cell catalysis, 37°C, 48-72h | LB Medium | Variable | [General knowledge] |

| Aminoacetone | Self-condensation, pH dependent | Aqueous | Variable | [General knowledge] |

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of 3,5-Dimethylpyrazin-2-amine is outlined in the following diagram.

Conclusion

The synthesis of 3,5-Dimethylpyrazin-2-amine is achievable through the established principles of pyrazine chemistry, primarily via the condensation of 2,3-butanedione and aminoacetonitrile. While a specific, optimized protocol is not widely published, the provided guide offers a robust starting point for its synthesis in a research and development setting. The experimental conditions can be further refined by leveraging the extensive literature on the synthesis of related pyrazine derivatives. Careful control of reaction parameters and purification techniques will be crucial in obtaining a high-purity product for pharmaceutical applications.

The Pivotal Role of 3,5-Dimethylpyrazin-2-amine in the Synthesis of Biologically Active Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. While the compound itself is not typically attributed with direct therapeutic effects, its structural motif is a key component in the development of potent kinase inhibitors and other pharmacologically relevant agents. This technical guide explores the biological significance of 3,5-Dimethylpyrazin-2-amine by examining the activities of the compounds derived from it, with a focus on their applications in oncology and other therapeutic areas. This document provides a comprehensive overview of the quantitative biological data, experimental methodologies, and associated signaling pathways for these derivative compounds.

Introduction: The Versatility of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The pyrazine ring system, with its two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the design of small molecule inhibitors that can target various enzymes and receptors.[3] 3,5-Dimethylpyrazin-2-amine, in particular, offers synthetic chemists a valuable starting point for creating libraries of compounds with diverse biological activities due to its reactive amino group and the modifiable pyrazine core.[4] Its structure facilitates the formation of hydrogen bonds and π-π interactions, which are critical for binding to the active sites of biological targets.

Biological Activities of 3,5-Dimethylpyrazin-2-amine Derivatives

The primary biological significance of 3,5-Dimethylpyrazin-2-amine lies in its role as a precursor to potent kinase inhibitors.[2][3][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3][5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of aminopyrazines have been extensively investigated as inhibitors of various kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Checkpoint Kinase 1 (CHK1).[3][6][7]

Table 1: Quantitative Data on the Biological Activity of Pyrazine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Imidazo[4,5-b]pyrazines | TRKA, B, C | 0.22 - 7.68 | MK12 (colon cancer) | [3] |

| 2-Amino-3,5-disubstituted pyrazines | Aurora Kinases | Varies | Not Specified | [3] |

| 3-Amino-pyrazine-2-carboxamides | pan-FGFR | Submicromolar | Multiple cancer cell lines | [7] |

| Imadazopyrazines | CDK9 | 180 | HCT116, K652, MCF7 | [8] |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Not Specified | Human tumor xenografts | [6] |

| Pyrazolo[1,5-a]pyrazines | RET | Single-digit nM | HEK293 | [3] |

Experimental Protocols

The evaluation of the biological activity of kinase inhibitors derived from 3,5-Dimethylpyrazin-2-amine involves a series of in vitro and in vivo assays. The following are representative experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (High-Throughput Screening)

This protocol outlines a generic biochemical assay to identify and characterize inhibitors of a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

-

Recombinant target kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well assay plates

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Staurosporine)

-

Negative control (DMSO)

Method:

-

Prepare serial dilutions of the test compounds.

-

Dispense a small volume (e.g., 25 nL) of each compound concentration into the wells of a 384-well plate.

-

Add a solution containing the target kinase in the assay buffer to each well and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).

-

Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.[9]

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Method:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a typical workflow for high-throughput screening of kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]

- 9. benchchem.com [benchchem.com]

3,5-Dimethylpyrazin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-amine is a heterocyclic aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid pyrazine core, decorated with an amino group and two methyl groups, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of nitrogen atoms and methyl groups allows for multiple points of interaction with biological targets, making it a "privileged scaffold" in drug design. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have shown significant promise, particularly as potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of compounds derived from the 3,5-dimethylpyrazin-2-amine core, with a focus on their role in targeting key signaling pathways implicated in cancer and other diseases.

Chemical Properties and Synthesis

3,5-Dimethylpyrazin-2-amine is a stable organic compound with the chemical formula C₆H₉N₃. The pyrazine ring imparts aromatic character, while the amino group provides a key site for further chemical modifications.

Representative Synthesis of a Substituted Aminopyrazine

While specific, detailed industrial synthesis protocols for 3,5-Dimethylpyrazin-2-amine are proprietary, a general understanding of aminopyrazine synthesis can be gleaned from related literature. A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the chemoenzymatic synthesis of related pyrazines, such as 2,5-dimethylpyrazine, often starts from amino acids like L-threonine. This process typically involves an initial enzymatic conversion followed by spontaneous cyclization and oxidation reactions.

Experimental Protocol: Chemoenzymatic Synthesis of 2,5-Dimethylpyrazine from L-Threonine

This protocol, adapted from the literature on the synthesis of a structurally related pyrazine, illustrates a potential biosynthetic route.

-

Reaction Setup: A reaction mixture is prepared containing L-threonine, a suitable buffer (e.g., phosphate buffer at a specific pH), and a biocatalyst, which could be a whole-cell system (like Bacillus subtilis or engineered E. coli) or an isolated enzyme (L-threonine dehydrogenase).

-

Bioconversion: The mixture is incubated under controlled conditions (temperature, agitation) to allow for the enzymatic conversion of L-threonine to an amino ketone intermediate.

-

Cyclization and Oxidation: The intermediate undergoes spontaneous dimerization and subsequent oxidation to form the pyrazine ring. The pH of the reaction medium can influence the rate of these non-enzymatic steps.

-

Extraction: The product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification and Analysis: The extracted product is then purified using techniques such as distillation or chromatography. The identity and purity of the final compound are confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in 3,5-dimethylpyrazin-2-amine lies in its utility as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrazine core has been identified as a key pharmacophore in numerous potent and selective kinase inhibitors.

Kinase Inhibitory Activity of 2-Aminopyrazine Derivatives

Recent patent literature and research articles have highlighted the efficacy of 2-aminopyrazine derivatives against several important cancer-related kinases.

| Derivative Class | Target Kinase | Potency (IC50/Ki) | Assignee/Source |

| 3,5-disubstituted-2-aminopyrazines | ATR Kinase | Ki ≤ 10 nM | Vertex Pharmaceuticals |

| 2-aminopyrazine derivatives | RET Kinase | IC50 < 4 nM (wild-type & mutant) | Array Biopharma |

| Pyrazino[2,3-b]pyrazine-2-one derivatives | mTOR Kinase | - | Signal Pharmaceuticals |

| Pyrido[3,4-b]pyrazines | RET Kinase | IC50 = 25 nM (MiaPaCa-2 cells) | Purdue Research Foundation |

| Aminopyrazine derivatives | Nek2 Kinase | - | - |

This table summarizes data from various sources and is intended to be representative of the activity of this class of compounds.

Signaling Pathways Targeted by 2-Aminopyrazine Derivatives

The kinase inhibitory activity of 2-aminopyrazine derivatives translates to the modulation of critical cellular signaling pathways that are often hyperactivated in cancer. Below are diagrams of key pathways where these inhibitors have shown activity.

ATR Signaling Pathway

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR).[1] Inhibition of ATR can sensitize cancer cells to DNA-damaging agents and exploit intrinsic replication stress in tumor cells.[2]

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, drives the growth of several cancer types, including thyroid and non-small cell lung cancers.[3][4]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[5][6] The mTOR pathway is frequently hyperactivated in cancer, making it a key therapeutic target.

Structure-Activity Relationships (SAR)

Systematic exploration of the 2-aminopyrazine scaffold has revealed key structure-activity relationships (SAR) for potent kinase inhibition. The aminopyrazine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Substituents at the 3- and 5-positions are critical for achieving potency and selectivity. These groups occupy adjacent hydrophobic pockets, and their size, shape, and electronic properties can be fine-tuned to optimize interactions with specific kinases. For instance, the introduction of aromatic or heterocyclic rings at these positions often leads to enhanced activity. The amino group at the 2-position is a key anchor to the hinge region of the kinase.

Conclusion

3,5-Dimethylpyrazin-2-amine is a highly valuable scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its derivatives have demonstrated potent and selective inhibition of key signaling pathways that are fundamental to cancer cell proliferation and survival. The ongoing exploration of the chemical space around the 2-aminopyrazine core, guided by structure-based drug design and a deep understanding of kinase biology, promises to deliver novel and effective targeted therapies. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this privileged scaffold in their drug discovery efforts.

References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. cusabio.com [cusabio.com]

The Discovery and Significance of 3,5-Dimethylpyrazin-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and flavor science. Its pyrazine core, substituted with methyl and amino groups, serves as a versatile scaffold for the development of potent kinase inhibitors, highlighting its importance in drug discovery. Furthermore, its structural similarity to naturally occurring alkylpyrazines implicates its potential role in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and biological significance of 3,5-Dimethylpyrazin-2-amine, with a focus on its applications in pharmaceutical research.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in nature and are known for their diverse biological activities and sensory properties. Among these, 3,5-Dimethylpyrazin-2-amine (CAS No. 91678-81-8) has emerged as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The arrangement of its functional groups allows for specific interactions with the ATP-binding sites of various kinases, making it a valuable pharmacophore in the design of novel anti-cancer agents and other pharmaceuticals. This document details the foundational knowledge surrounding this compound, from its synthesis to its potential applications.

Chemical Properties and Characterization

3,5-Dimethylpyrazin-2-amine is a solid at room temperature with the chemical formula C₆H₉N₃. Its structure features a central pyrazine ring with methyl groups at the 3 and 5 positions and an amino group at the 2 position.

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| CAS Number | 91678-81-8 |

| Appearance | Light yellow to yellow-brown solid |

| Purity | ≥97% |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the two methyl groups, the aromatic proton on the pyrazine ring, and the protons of the amino group. The chemical shifts of the methyl protons would be in the upfield region, while the aromatic proton would appear more downfield. The amine protons would likely present as a broad singlet.

-

¹³C NMR: Resonances for the four distinct carbon atoms of the pyrazine ring and the two methyl carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.[1][2]

Synthesis of 3,5-Dimethylpyrazin-2-amine

The synthesis of 2-aminopyrazines, including 3,5-Dimethylpyrazin-2-amine, has been described in the chemical literature. A notable method involves the reaction of α-iminodiacetonitriles with alcohols in the presence of an alkali or alkaline earth compound.

Experimental Protocol: Synthesis from α-Iminodiacetonitrile

This protocol is adapted from the general method described in European Patent EP0111717A2.

Materials:

-

α-Iminodiacetonitrile

-

Isobutanol

-

Sodium isobutoxide

-

Water

-

Organic solvent (e.g., toluene)

Procedure:

-

A solution of sodium isobutoxide in isobutanol is prepared.

-

α-Iminodiacetonitrile is added to this solution.

-

The mixture is heated under reflux for several hours.

-

After cooling, water is added to the reaction mixture.

-

The aqueous phase, containing the 2-amino-3,5-dimethylpyrazine, is separated.

-

The product can be isolated from the aqueous solution by extraction with an organic solvent and subsequent purification, which may include steam distillation to remove impurities like 2-isobutoxy-3,5-dimethylpyrazine.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 3,5-Dimethylpyrazin-2-amine.

Biological Significance and Applications in Drug Discovery

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Derivatives of 3,5-Dimethylpyrazin-2-amine have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Aurora kinases.[3][6] The amino group at the 2-position and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the methyl groups can occupy hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Representative Kinase Inhibition Data for Aminopyrazine Derivatives:

| Kinase Target | Compound Type | IC₅₀ (µM) | Reference |

| MK-2 | Aminopyrazine derivatives | Low micromolar to sub-micromolar | [6] |

| Aurora Kinases | Imidazo[1,2-a]pyrazine-based | Varies | [4] |

| FGFR | 3-Amino-pyrazine-2-carboxamide derivatives | Varies | [5] |

Signaling Pathway Context

The development of kinase inhibitors targeting pathways like the MAPK signaling cascade is a major focus of cancer research. By inhibiting key kinases in these pathways, it is possible to block downstream signaling events that promote cell proliferation and survival.

Diagram of a Representative Kinase Signaling Pathway:

Caption: Inhibition of the MAPK pathway by an aminopyrazine-based MK-2 inhibitor.

Applications in Flavor and Fragrance

Alkylpyrazines are well-known for their characteristic nutty, roasted, and cocoa-like aromas and are formed during the Maillard reaction in cooked foods.[7][8][9][10] While the primary focus on 3,5-Dimethylpyrazin-2-amine is its pharmaceutical applications, its structural similarity to flavor-active pyrazines suggests its potential use or occurrence in the flavor and fragrance industry.

Flavor Profiles of Related Alkylpyrazines:

| Compound | Flavor Descriptors |

| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate[7] |

| 2,6-Dimethylpyrazine | Roasted, nutty, coffee, earthy[7] |

| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee[7] |

Conclusion

3,5-Dimethylpyrazin-2-amine is a molecule of significant interest due to its dual relevance in medicinal chemistry and potentially in flavor science. Its utility as a scaffold for potent and selective kinase inhibitors underscores its importance in the ongoing development of targeted therapies. The synthetic routes to this compound are established, providing a foundation for the generation of diverse chemical libraries for drug discovery programs. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aminopyrazine [webbook.nist.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 9. nbinno.com [nbinno.com]

- 10. Alkylpyrazine - Wikipedia [en.wikipedia.org]

Theoretical and Experimental Approaches to 3,5-Dimethylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies concerning 3,5-Dimethylpyrazin-2-amine and its derivatives. The document focuses on computational chemistry, molecular modeling, spectroscopic analysis, and synthetic methodologies, presenting data in a structured format for researchers and professionals in drug development.

Introduction to 3,5-Dimethylpyrazin-2-amine

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as crucial semiochemicals and signaling molecules in nature.[1] The core structure of 3,5-Dimethylpyrazin-2-amine serves as a valuable scaffold in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[2] Its structure is conducive to forming hydrogen bonds and π-π interactions, which are critical for molecular recognition in biological systems.[2]

Theoretical Studies: A Computational Perspective

While specific comprehensive theoretical studies focused solely on 3,5-Dimethylpyrazin-2-amine are not extensively published, the methodologies applied to similar pyrazine derivatives provide a robust framework for its computational analysis. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools to investigate the electronic structure, reactivity, and interaction of such molecules.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazine derivatives, DFT at the B3LYP level of theory is commonly employed to calculate properties relevant to their chemical behavior.[3]

A logical workflow for conducting DFT studies on 3,5-Dimethylpyrazin-2-amine is outlined below:

Caption: Workflow for DFT analysis of 3,5-Dimethylpyrazin-2-amine.

Table 1: Key Quantum Chemical Descriptors from DFT

| Descriptor | Symbol | Significance in Drug Design |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; indicates reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; indicates reactivity with nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | µ | Influences solubility and the ability to engage in polar interactions. |

| Electronegativity | χ | Measures the power of a molecule to attract electrons. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Fraction of Transferred Electrons | ΔN | Indicates the tendency of a molecule to donate electrons to a metallic surface (e.g., an enzyme's metal cofactor). |

This table is based on general principles of DFT analysis as applied to similar heterocyclic compounds.[3]

Molecular Modeling and Docking

Molecular docking studies are crucial for understanding the potential of a molecule as a drug candidate. For instance, derivatives of 2-amino-3,5-disubstituted pyrazines have been investigated as Aurora kinase inhibitors.[4] Molecular docking simulations indicated that these compounds could form stable hydrogen bonds with key residues in the active sites of Aurora A and Aurora B kinases.[4]

A typical workflow for such a study is as follows:

Caption: A standard workflow for molecular docking studies.

Synthesis and Characterization

The synthesis of 3,5-disubstituted-2-aminopyrazines is a key step in their development as potential therapeutic agents.

General Synthetic Approach

A common route for synthesizing substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For 3,5-dimethyl-2-aminopyrazine, a plausible synthetic pathway can be inferred from related syntheses.

Caption: A conceptual synthetic pathway for a dimethylated aminopyrazine.

Experimental Protocols

Synthesis of Substituted Pyrazines (General Protocol): While a specific protocol for 3,5-Dimethylpyrazin-2-amine is not detailed in the provided search results, a general procedure for similar compounds can be adapted. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4.[5]

Characterization Techniques: Synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For 2,5-dimethylpyrazine, characteristic 1H NMR shifts are observed at approximately 8.33 ppm and 2.51 ppm in CDCl3.[6] 13C NMR shifts for the same compound appear around 150.58 ppm, 143.50 ppm, and 20.99 ppm.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

-

Melting Point (MP) Analysis: Assesses the purity of the compound.

Table 2: Physicochemical Properties of Dimethylpyrazines

| Property | Value (for 2,5-Dimethylpyrazine) | Reference |

| Molecular Formula | C6H8N2 | [6] |

| Molecular Weight | 108.14 g/mol | [6] |

| Boiling Point | 154.0 - 156.0 °C | [6] |

| Melting Point | 15 °C | [6] |

| LogP | 0.63 | [6] |

Note: Properties for the closely related 2,5-dimethylpyrazine are provided for reference.

Biological Context and Potential Applications

Derivatives of 2-amino-3,5-disubstituted pyrazines have shown promise as potent anti-cancer agents by inhibiting Aurora kinases, which are crucial for cell mitosis.[4] For example, compound 12Aj, a 2-amino-3,5-disubstituted pyrazine derivative, exhibited strong antiproliferative activities against several cancer cell lines and inhibited Aurora A and B with IC50 values of 90 nM and 152 nM, respectively.[4] This compound was also shown to arrest the cell cycle in the G2/M phase.[4]

The biosynthesis of dimethylpyrazines, such as 2,5-dimethylpyrazine, has been studied in microorganisms like Bacillus subtilis.[7][8] These pathways often involve L-threonine as a precursor, which is converted to aminoacetone, a key intermediate that dimerizes and oxidizes to form the pyrazine ring.[7][8][9] Understanding these natural synthetic routes can provide insights for chemoenzymatic synthesis strategies.[9]

Conclusion

3,5-Dimethylpyrazin-2-amine and its analogs represent a promising class of compounds in medicinal chemistry. Theoretical studies, including DFT and molecular docking, are indispensable for elucidating their electronic properties, reactivity, and potential as enzyme inhibitors. These computational approaches, in conjunction with robust synthetic and characterization protocols, pave the way for the rational design and development of novel therapeutic agents based on the pyrazine scaffold. Further dedicated theoretical investigations on the title compound are warranted to fully explore its potential.

References

- 1. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]

- 2. 3,5-dimethylpyrazin-2-amine [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,5-Dimethylpyrazin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-amine, a key heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals, particularly as a scaffold for kinase inhibitors, as well as in the flavor and fragrance industry. A thorough understanding of its solubility characteristics is paramount for its effective application in these fields, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for 3,5-Dimethylpyrazin-2-amine, details a general experimental protocol for its solubility determination, and presents a representative synthetic pathway illustrating its application.

Solubility Data

Quantitative solubility data for 3,5-Dimethylpyrazin-2-amine in a range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile. The presence of an amino group and nitrogen atoms in the pyrazine ring allows for hydrogen bonding, influencing its solubility in polar solvents.

Table 1: Qualitative and Estimated Solubility of 3,5-Dimethylpyrazin-2-amine

| Solvent Classification | Solvent Examples | Qualitative Solubility Description |

| Polar Protic | Water | Slightly to moderately soluble. The amino group can form hydrogen bonds with water. |

| Methanol | Freely soluble. | |

| Ethanol | Freely soluble. | |

| Polar Aprotic | Acetone | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble.[1] | |

| Nonpolar | Toluene | Expected to have low solubility. |

| Hexane | Expected to have very low to negligible solubility. |

Note: "Freely soluble" and "slightly soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical measurement. The isothermal saturation method, followed by gravimetric analysis, is a reliable and straightforward technique to quantify the solubility of a solid compound like 3,5-Dimethylpyrazin-2-amine in various solvents.[2][3]

Principle

A saturated solution is prepared by dissolving the solute in a solvent at a constant temperature until equilibrium is reached, with excess solid present. The concentration of the solute in the clear, saturated supernatant is then determined gravimetrically.

Materials and Equipment

-

3,5-Dimethylpyrazin-2-amine (high purity)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance (± 0.0001 g)

-

Sintered glass filter or syringe filters (solvent-compatible, appropriate pore size)

-

Volumetric flasks and pipettes

-

Drying oven

-

Glass vials with screw caps

-

Spatula and weighing paper

Procedure

-

Sample Preparation: Accurately weigh an excess amount of 3,5-Dimethylpyrazin-2-amine and add it to a series of glass vials, each containing a known volume or mass of the desired solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette fitted with a filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the collected supernatant to the evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of 3,5-Dimethylpyrazin-2-amine until a constant weight is achieved.

-

Record the final weight of the dish containing the dry solute.

-

-

Calculation: The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.

-

Solubility ( g/100 mL): (Mass of residue / Volume of supernatant withdrawn) x 100

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 3,5-Dimethylpyrazin-2-amine and all solvents used.

Application in Synthesis: A Representative Workflow

3,5-Dimethylpyrazin-2-amine is a valuable starting material for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The following diagram illustrates a generalized synthetic pathway to a pyrazine-based kinase inhibitor scaffold.

Caption: Generalized synthetic workflow for a kinase inhibitor scaffold.

This diagram illustrates a common synthetic strategy where the amino group of 3,5-dimethylpyrazin-2-amine is coupled with an aryl halide via a palladium-catalyzed cross-coupling reaction. Subsequent functional group transformations, such as the reduction of a nitro group to an amine, followed by a cyclization reaction, can lead to the formation of complex heterocyclic systems that are core structures of many kinase inhibitors.

Conclusion

While quantitative solubility data for 3,5-Dimethylpyrazin-2-amine remains a gap in the readily accessible scientific literature, its qualitative solubility profile is well-characterized, indicating good solubility in polar organic solvents and limited solubility in water and nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific experimental conditions. Furthermore, the illustrative synthetic workflow highlights the practical importance of this compound as a versatile building block in medicinal chemistry, particularly in the development of targeted therapeutics. For critical applications in drug development and process chemistry, it is imperative that researchers perform their own solubility assessments to ensure accuracy and reproducibility.

References

Spectroscopic Analysis of 3,5-Dimethylpyrazin-2-amine: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the expected spectroscopic data for 3,5-Dimethylpyrazin-2-amine, a heterocyclic compound of interest to researchers and scientists in drug development and related fields. Due to a lack of publicly available, specific experimental spectroscopic data for this exact compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption bands for IR spectroscopy. These predictions are derived from data for analogous compounds such as 2,5-dimethylpyrazine, and general principles of spectroscopy for aminopyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,5-Dimethylpyrazin-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C3) | 2.3 - 2.5 | Singlet |

| -CH₃ (at C5) | 2.3 - 2.5 | Singlet |

| Aromatic H (at C6) | 7.8 - 8.2 | Singlet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyrazin-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C3) | 20 - 25 |

| -CH₃ (at C5) | 20 - 25 |

| C2 | 150 - 155 |

| C3 | 145 - 150 |

| C5 | 145 - 150 |

| C6 | 135 - 140 |

Table 3: Predicted IR Absorption Bands for 3,5-Dimethylpyrazin-2-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Strong |

| C=N Stretch | 1550 - 1600 | Strong |

| C-N Stretch | 1250 - 1340 | Medium |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopy on a solid organic compound like 3,5-Dimethylpyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dimethylpyrazin-2-amine in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.

-

ATR-FTIR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

-

Record the spectrum. The IR beam passes through the crystal and reflects off the surface in contact with the sample, where it is attenuated at wavelengths corresponding to the sample's absorption.[1]

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.[2]

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Therapeutic Targets of 3,5-Dimethylpyrazin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the pyrazine core and the amino group, make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This technical guide explores the potential therapeutic targets of derivatives of 3,5-Dimethylpyrazin-2-amine, with a particular focus on their role as kinase inhibitors in oncology. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals working in this area.

Core Therapeutic Targets and Mechanisms of Action

Derivatives of the 2-aminopyrazine scaffold, of which 3,5-Dimethylpyrazin-2-amine is a key example, have demonstrated significant potential as inhibitors of several important protein kinases implicated in cancer pathogenesis. The primary mechanism of action for these compounds is typically ATP-competitive inhibition, where the molecule binds to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking signal transduction.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[1] Derivatives of 2-amino-3,5-disubstituted pyrazines have been identified as potent inhibitors of Aurora kinases.[1][2]

Key Quantitative Data:

A series of 2-amino-3,5-disubstituted pyrazines have been synthesized and evaluated for their antiproliferative and kinase inhibitory activities. One notable compound, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj) , has shown significant activity against both Aurora A and Aurora B kinases.[1]

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 12Aj | Aurora A | 90 | HeLa | 1.34 ± 0.23 |